1,2-Difluoroethylene
Overview
Description
1,2-Difluoroethylene is a fluorinated hydrocarbon with the formula C2H2F2. It exists in two isomeric forms, cis and trans, which differ in the relative positions of the fluorine atoms across the carbon-carbon double bond. The molecular structures of both isomers have been extensively studied due to their interesting chemical and physical properties .
Synthesis Analysis
While the provided papers do not detail the synthesis of 1,2-difluoroethylene, they do provide insights into the molecular structure and stability of the compound. The synthesis of such molecules typically involves halogenation and dehalogenation reactions starting from ethylene or its derivatives.
Molecular Structure Analysis
The molecular structure of 1,2-difluoroethylene has been determined using electron diffraction and ab initio calculations. Both cis and trans isomers are planar molecules. The trans isomer has a C-F bond length of 1.338 A and a C=C bond length of 1.320 A, while the cis isomer has slightly different bond lengths, with a C-F bond length of 1.332 A and a C=C bond length of 1.311 A . The bond angles and lengths are influenced by the electronegativity of the fluorine atoms and the steric repulsion between them .
Chemical Reactions Analysis
1,2-Difluoroethylene undergoes various chemical reactions, including unimolecular decomposition reactions upon excitation. The decomposition channels include HF elimination, C-C bond rupture, and hydrogen atom dissociation . Photodissociation studies at 157 nm excitation have revealed multiple dissociation pathways, with molecular HF elimination and H atom elimination being the major channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-difluoroethylene are closely related to its molecular structure. The presence of fluorine atoms significantly affects the molecule's reactivity and stability. Ab initio molecular orbital theory has been used to investigate the relative energy of the cis and trans isomers, with the cis isomer being more stable due to steric attraction between the fluorine atoms and correlation energy corrections . The electron diffraction studies have provided precise measurements of bond lengths and angles, which are crucial for understanding the physical properties of the molecule .
Relevant Case Studies
Case studies involving 1,2-difluoroethylene often focus on its interactions with other molecules. For example, the complex formed between trans-1,2-difluoroethylene and hydrogen fluoride has been studied using Fourier transform microwave rotational spectroscopy. The structure of this complex provides insight into the steric effects and the nucleophilicity and acidity of the fluorine and hydrogen atoms in the molecule . Additionally, the molecular structure of 1,2-difluorotetrachloroethane, a related compound, has been studied, revealing the existence of trans and gauche isomeric forms and providing information on the interatomic distances and valency angles .
Scientific Research Applications
Manufacturing and Material Properties
- 1,1-Difluoroethylene is used in manufacturing polyvinylidene fluoride, serving as a thermal, chemical, and ultraviolet light–resistant agent. It is also used as an anticorrosive agent and insulator, with primary exposure through inhalation. It shows rapid absorption but slow biotransformation, and is considered carcinogenic in animals (Thakore & Mehendale, 2014).
Photodissociation Studies
- Photodissociation dynamics of 1,1-difluoroethylene at 157 nm excitation were studied, revealing five dissociation channels including molecular HF elimination and H atom elimination as the major pathways. This research provides insights into the chemical behavior under specific conditions (Lin et al., 1998).
Molecular Structure and Rotation
- The rotation around the double bond in 1,2-difluoroethylene was investigated using the multiconfiguration SCF method, highlighting the importance of proper configuration choice for accurate depiction of molecular processes (Kyseľ & Mach, 1982).
- Studies on the equilibrium structures of cis- and trans-1,2-difluoroethylene using coupled cluster techniques found excellent agreement with semiexperimental structures, contributing to a better understanding of differences in bond lengths among ethylene and fluoroethylenes (Feller et al., 2011).
Surface Chemistry and Catalysis
- The surface chemistry of 1,1-difluoroethylene on Pd(111) surfaces was explored, showing potential for in situ studies of catalytic reactions involving alkenes (Mahapatra et al., 2011).
Stability and Energy Calculations
- Relative energy studies of cis- and trans-1,2-difluoroethylene through ab initio molecular orbital theory indicated the cis isomer's greater stability, with evidence of steric attraction between fluorine atoms (Binkley & Pople, 1977).
- The heats of formation for various difluoroethylene compounds were computed, aiding in the understanding of their chemical properties and potential industrial applications (Feller et al., 2011).
Molecular Interactions and Complexes
- The Fourier transform microwave spectroscopy study of trans-1,2-difluoroethylene-hydrogen fluoride complex provided insights into the molecular structure and electrostatic interactions, enhancing understanding of fluoroethylene-protic acid complexes (Leung et al., 2009).
Safety And Hazards
1,2-Difluoroethylene is regarded as a hazardous chemical for being toxic by inhalation, and a volatile chemical, and it causes irritation when it comes into contact with the skin and mucous membranes . It’s important to keep it away from heat, sparks, open flames, and hot surfaces. In case of a leaking gas fire, it should not be extinguished unless the leak can be stopped safely .
properties
IUPAC Name |
(E)-1,2-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/F)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311511 | |
Record name | trans-1,2-Difluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoroethylene | |
CAS RN |
1630-78-0, 1320-41-8, 1691-13-0 | |
Record name | trans-1,2-Difluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1,2-Difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,2-Difluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.